molecular formula C18H24O5 B12919164 Dicyclohexyl furan-3,4-dicarboxylate CAS No. 188842-54-8

Dicyclohexyl furan-3,4-dicarboxylate

Katalognummer: B12919164
CAS-Nummer: 188842-54-8
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: RTJOWUWHHKVXDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dicyclohexyl furan-3,4-dicarboxylate is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is specifically known for its two cyclohexyl groups attached to the furan ring at the 3 and 4 positions, making it a unique and interesting compound for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl furan-3,4-dicarboxylate typically involves the reaction of dialkyl acetylenedicarboxylates with cyclohexyl groups under specific conditions. One common method is the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates, which proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . This method provides a direct and efficient strategy for synthesizing structurally diverse polysubstituted furans, including this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

Dicyclohexyl furan-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, tetrahydrofuran derivatives, and furan-3,4-dicarboxylic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Dicyclohexyl furan-3,4-dicarboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of dicyclohexyl furan-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and systems, leading to various effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl 3,4-furandicarboxylate: A similar compound with two methyl groups instead of cyclohexyl groups.

    Polyethylene furan-2,5-dicarboxylate (PEF): A polymer derived from furan dicarboxylic acid, used as an environmentally friendly alternative to polyethylene terephthalate (PET).

Uniqueness

Dicyclohexyl furan-3,4-dicarboxylate is unique due to its specific substitution pattern with cyclohexyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

188842-54-8

Molekularformel

C18H24O5

Molekulargewicht

320.4 g/mol

IUPAC-Name

dicyclohexyl furan-3,4-dicarboxylate

InChI

InChI=1S/C18H24O5/c19-17(22-13-7-3-1-4-8-13)15-11-21-12-16(15)18(20)23-14-9-5-2-6-10-14/h11-14H,1-10H2

InChI-Schlüssel

RTJOWUWHHKVXDE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC(=O)C2=COC=C2C(=O)OC3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.